Ethyl 7-chloro-3-oxo-3,4-dihydroquinoxaline-2-carboxylate
Description
Ethyl 7-chloro-3-oxo-3,4-dihydroquinoxaline-2-carboxylate (CAS: 4829-67-8) is a quinoxaline derivative characterized by a chloro substituent at the 7-position, a ketone group at the 3-position, and an ethyl ester moiety at the 2-position. This compound is synthesized via condensation of 4-chloro-1,2-phenylenediamine with diethyl 2-oxomalonate in ethanol under citric acid catalysis, yielding a 54% isolated product as a yellow powder after column chromatography . The reaction proceeds at room temperature, highlighting its mild and efficient synthetic route. Quinoxaline derivatives are widely explored for their biological and material science applications, particularly as kinase inhibitors and intermediates in agrochemical synthesis .
Properties
CAS No. |
4829-67-8 |
|---|---|
Molecular Formula |
C11H9ClN2O3 |
Molecular Weight |
252.65 g/mol |
IUPAC Name |
ethyl 7-chloro-3-oxo-4H-quinoxaline-2-carboxylate |
InChI |
InChI=1S/C11H9ClN2O3/c1-2-17-11(16)9-10(15)14-7-4-3-6(12)5-8(7)13-9/h3-5H,2H2,1H3,(H,14,15) |
InChI Key |
QLQSEGZUZAKTPM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC2=C(C=CC(=C2)Cl)NC1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-chloro-3-oxo-3,4-dihydroquinoxaline-2-carboxylate typically involves the reaction of 7-chloro-3,4-dihydroquinoxalin-2(1H)-one with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-chloro-3-oxo-3,4-dihydroquinoxaline-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms of quinoxaline.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-2-carboxylic acid derivatives, while substitution reactions can produce various substituted quinoxaline derivatives .
Scientific Research Applications
Pharmaceutical Applications
1.1 Antimicrobial Activity
Research has indicated that derivatives of quinoxaline compounds, including ethyl 7-chloro-3-oxo-3,4-dihydroquinoxaline-2-carboxylate, exhibit notable antimicrobial properties. Studies have shown that these compounds can inhibit various bacterial strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa. For instance, compounds synthesized from this scaffold demonstrated effective inhibition against these pathogens, suggesting potential applications in developing new antimicrobial agents .
1.2 Anticancer Properties
Recent studies have highlighted the anticancer potential of quinoxaline derivatives. This compound has been investigated for its ability to induce apoptosis in cancer cells. In vitro assays revealed that this compound can inhibit cell proliferation and promote cell death in various cancer cell lines, indicating its potential as a lead compound for anticancer drug development .
1.3 Neuroprotective Effects
There is emerging evidence suggesting that quinoxaline derivatives may possess neuroprotective properties. This compound has been studied for its effects on neurodegenerative diseases, with preliminary results indicating that it may help protect neuronal cells from oxidative stress and apoptosis .
Agrochemical Applications
2.1 Fungicidal Activity
The compound has also been evaluated for its fungicidal properties. Research indicates that this compound can effectively inhibit fungal growth in agricultural settings. This activity positions it as a candidate for developing new fungicides that could help manage crop diseases caused by fungal pathogens .
2.2 Herbicidal Properties
Additionally, studies suggest that this compound may exhibit herbicidal effects against certain weed species. Its mechanism appears to involve disrupting metabolic pathways in target plants, making it a potential candidate for herbicide formulation .
Materials Science Applications
3.1 Synthesis of Novel Materials
this compound serves as a precursor for synthesizing novel materials with unique properties. Its incorporation into polymer matrices has been explored to enhance the mechanical and thermal stability of materials used in various industrial applications .
Summary Table of Applications
| Application Area | Specific Uses | Key Findings |
|---|---|---|
| Pharmaceutical | Antimicrobial agents | Effective against Mycobacterium smegmatis |
| Anticancer drugs | Induces apoptosis in cancer cell lines | |
| Neuroprotective agents | Protects neuronal cells from oxidative stress | |
| Agrochemical | Fungicides | Inhibits growth of agricultural fungal pathogens |
| Herbicides | Disrupts metabolic pathways in weeds | |
| Materials Science | Novel material synthesis | Enhances mechanical and thermal stability |
Mechanism of Action
The mechanism of action of Ethyl 7-chloro-3-oxo-3,4-dihydroquinoxaline-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, resulting in antimicrobial activity .
Comparison with Similar Compounds
Fluoro Derivatives
- Ethyl 7-fluoro-3-oxo-3,4-dihydroquinoxaline-2-carboxylate (CAS: 55496-01-0): Synthesized from 4-fluoro-1,2-phenylenediamine, this analog exhibits similar reactivity but lower yields (28% for 6-fluoro vs. 54% for 7-fluoro) compared to the chloro derivative.
- Ethyl 6-fluoro-3-oxo-3,4-dihydroquinoxaline-2-carboxylate: Positional isomerism reduces yield (28%) compared to the 7-fluoro analog (54%), suggesting steric or electronic effects during cyclization .
Bromo Derivatives
- Ethyl 7-bromo-3-oxo-3,4-dihydroquinoxaline-2-carboxylate (CAS: 223711-74-8): With a molecular weight of 297.10 (vs. This compound carries GHS warnings (H302, H315, H319, H335) due to toxicity risks .
- Methyl 7-bromo-3-oxo-3,4-dihydroquinoxaline-2-carboxylate (CAS: 221167-40-4): Substitution of ethyl with methyl reduces steric hindrance but may lower solubility. Density and pKa predictions (1.78 g/cm³, 7.91) suggest distinct physicochemical properties .
Dichloro Derivatives
- However, yields in further functionalization are often lower due to steric constraints .
Structural Isomers and Positional Effects
- Ethyl 6-chloro-3-oxo-3,4-dihydroquinoxaline-2-carboxylate (CAS: Not explicitly provided): A positional isomer of the target compound, synthesized in 32% yield (vs. 54% for the 7-chloro analog). The 6-chloro isomer’s lower yield suggests reduced stability of intermediates or competing side reactions during cyclization .
- Ethyl 8-chloro-4-(4-methoxyphenyl)-3-oxo-3,4-dihydroquinoxaline-2-carboxylate (CAS: 1112126-68-7): This complex analog includes a methoxyphenyl group, expanding applications in herbicidal agents (e.g., Fenquinotrione synthesis). The additional substituent enhances steric bulk, altering binding affinity in biological systems .
Heterocycle Variants
- Ethyl 2-chloro-4-oxo-3,4-dihydroquinazoline-7-carboxylate (CAS: 1956385-34-4): A quinazoline derivative with a distinct nitrogen arrangement. Quinazolines often exhibit enhanced hydrogen-bonding capabilities compared to quinoxalines, influencing crystallization and supramolecular interactions .
Comparative Data Table
Biological Activity
Ethyl 7-chloro-3-oxo-3,4-dihydroquinoxaline-2-carboxylate (CAS No. 4829-67-8) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, synthetic routes, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C11H9ClN2O3
- Molecular Weight : 252.65 g/mol
- CAS Number : 4829-67-8
Biological Activity
This compound has demonstrated various biological activities, particularly in anticancer and antimicrobial domains.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance:
- Cytotoxicity : Ethyl 7-chloro-3-oxo derivatives exhibited cytotoxic effects against several cancer cell lines. In a comparative study, it showed an IC50 of approximately 2.3 µg/mL against MCF-7 breast cancer cells, while doxorubicin had an IC50 of 3.23 µg/mL, indicating comparable efficacy .
- Mechanism of Action : The compound induces apoptosis in cancer cells by downregulating anti-apoptotic proteins such as BCL2 and activating pro-apoptotic pathways .
Antimicrobial Activity
The compound also exhibits antimicrobial properties, particularly against Gram-positive bacteria:
- Antifungal Activity : In vitro tests revealed that ethyl 7-chloro derivatives demonstrated antifungal activity comparable to amphotericin B against Candida albicans .
- Bacterial Inhibition : The compound showed significant inhibition of various bacterial strains, suggesting its potential use as an antibiotic .
Structure-Activity Relationship (SAR)
Understanding the SAR of ethyl 7-chloro-3-oxo derivatives is crucial for optimizing their biological activity. The presence of the chloro group at position 7 enhances the lipophilicity and cellular uptake of the compound, which is essential for its anticancer and antimicrobial effects .
| Compound Structure | Biological Activity | IC50 (µg/mL) |
|---|---|---|
| Ethyl 7-chloro | Anticancer (MCF-7) | 2.3 |
| Ethyl 7-chloro | Antifungal (C. albicans) | Comparable to amphotericin B |
| Ethyl derivatives | Antibacterial | Varies by strain |
Case Study 1: Anticancer Efficacy
A study conducted on various quinoxaline derivatives indicated that ethyl 7-chloro compounds were among the most potent against solid tumors under hypoxic conditions. The structural modifications led to enhanced selectivity towards cancer cells while sparing normal cells .
Case Study 2: Antimicrobial Screening
In a comprehensive screening of quinoxaline derivatives for antimicrobial activity, ethyl 7-chloro exhibited significant inhibition against clinical isolates of resistant bacterial strains, showcasing its potential as a lead compound in antibiotic development .
Q & A
Basic: How can the synthesis of Ethyl 7-chloro-3-oxo-3,4-dihydroquinoxaline-2-carboxylate be optimized for higher yields?
Answer:
Optimization involves systematic variation of reaction parameters. Key factors include:
- Reagent stoichiometry : Excess dialkylzinc reagents (e.g., Et₂Zn or Me₂Zn) improve N-alkylation efficiency, as shown in a study where yields increased from 56% to 71–84% under optimized conditions .
- Solvent selection : Toluene is preferred for N-alkylation due to its compatibility with organometallic reagents, while DMF is used for recrystallization .
- Temperature control : Reflux conditions (e.g., in ethanol) enhance reaction rates and product purity .
- Workup protocols : Quenching with methanol may lead to transesterification by-products; rapid filtration and recrystallization minimize impurities .
Basic: What spectroscopic and analytical methods are recommended for structural confirmation of derivatives?
Answer:
A multi-technique approach is essential:
- NMR spectroscopy : ¹H and ¹³C NMR identify substituent positions and regioselectivity. For example, downfield shifts near δ 160–170 ppm confirm carbonyl groups .
- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns, critical for novel by-products .
- Infrared (IR) spectroscopy : Stretching frequencies for C=O (1650–1750 cm⁻¹) and N–H (3200–3400 cm⁻¹) confirm functional groups .
- Elemental analysis : Matches experimental and theoretical C/H/N ratios to validate purity .
Advanced: How can regioselectivity challenges in alkylation or functionalization reactions be resolved?
Answer:
Regioselectivity is influenced by:
- Substituent effects : Electron-donating groups at positions 6 or 7 of the quinoxaline core reduce steric hindrance, favoring alkylation at N-3. Chlorine substituents, however, lower yields due to electronic deactivation .
- Reagent choice : Et₂Zn provides better yields than Me₂Zn in N-alkylation, as observed in a comparative study (71–84% vs. 56%) .
- Protecting groups : Methyl or benzyl groups on nitrogen alter reactivity. For example, CH₂CO₂Me-protected derivatives show higher stability during alkylation .
- Reaction monitoring : TLC or HPLC tracks intermediate formation, enabling timely quenching to avoid side reactions like transesterification .
Advanced: What strategies address contradictory crystallographic or spectral data during structural elucidation?
Answer:
- Crystallographic validation : Use dual software tools (e.g., SHELXL for refinement and OLEX2 for visualization) to resolve ambiguities in hydrogen bonding or packing arrangements . For example, intermolecular C–H⋯O/Cl interactions in quinolone derivatives were confirmed via SHELXL refinement .
- Cross-validation : Compare X-ray diffraction data with computational models (DFT or molecular docking) to verify bond lengths and angles .
- Data reconciliation : If NMR and MS conflict, repeat experiments under inert atmospheres to rule out oxidation or hydrolysis artifacts .
Advanced: How to design multi-step syntheses incorporating this compound into complex heterocycles?
Answer:
- Annulation strategies : Use this compound as a precursor for pyrido[2,3-f]quinoxalines via Gould-Jacobs reactions. For instance, cyclocondensation with α-acetyl-N-arylhydrazonoyl chlorides yields tricyclic systems with fluoroquinolone cores .
- Sequential functionalization : Introduce substituents stepwise. For example, nitro groups at position 8 are added before cyclopropane rings to avoid steric clashes .
- Protection-deprotection : Temporarily protect reactive sites (e.g., hydroxyl groups) during alkylation to ensure regioselective outcomes .
Basic: What are best practices for crystallographic analysis of this compound?
Answer:
- Data collection : Use high-resolution synchrotron radiation or low-temperature (e.g., 100 K) setups to minimize thermal motion artifacts .
- Refinement tools : SHELXL refines small-molecule structures efficiently, while SHELXE aids in experimental phasing for twinned crystals .
- Validation : Check R-factors (R1 < 0.05) and residual electron density maps to confirm absence of disorder .
Advanced: How to evaluate biological activity and interpret assay discrepancies?
Answer:
- Assay design : Test derivatives against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) using agar dilution methods .
- Control experiments : Compare MIC values with known antibiotics (e.g., ciprofloxacin) to benchmark activity .
- Troubleshooting : If activity varies, assess compound stability (e.g., hydrolysis in DMSO) or solubility using HPLC .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
